Phenosafranin
Overview
Description
Phenosafranin is a phenazine dye . It is also known as 3,7-Diamino-5-phenylphenazinium chloride . It has high binding affinity to triplex RNA compared to the parent duplex form, binds through intercalation to both forms of RNA . It can be used for staining plant cells, determination of hemoglobin, dopamine, serotonin and so on .
Molecular Structure Analysis
The molecular formula of Phenosafranin is C18H15ClN4 . Its average mass is 322.792 Da and its monoisotopic mass is 322.098511 Da .Chemical Reactions Analysis
Phenosafranin has been used in a colorimetric-sensing platform based on its diazotization for the detection of NO−2 under acidic conditions using the Griess assay . The diazotization of commercial phenosafranin produces a color change from purplish to blue, which enables colorimetric quantitative detection of NO−2 .Scientific Research Applications
1. Interfacial Behavior Analysis
Phenosafranin (PhS+) has been studied for its interfacial behavior, particularly in a voltammetric approach. It exhibits a unique adsorption-desorption process, fitting a Frumkin isotherm, and indicates strong attractive interactions between adsorbed species. This is observed through spectrophotometric analysis, emphasizing its significance in electrochemical studies (Iglesias, Dassie, & Baruzzi, 2000).
2. Cancer Treatment and Imaging
Phenosafranin has been utilized in the development of new chemotherapeutic agents. It acts as a carrier for anti-cancer drugs, facilitating tracking with visible light and offering potential in theranostic drug-delivery systems. Its use in conjugates like phenosafranin-chlorambucil emphasizes its role in innovative cancer treatment and diagnostic approaches (Miksa et al., 2017).
3. DNA Interaction Studies
The interaction of phenosafranin with different DNA conformations has been a subject of extensive research. Studies using fluorescence, absorbance, and circular dichroic techniques have shown phenosafranin's binding affinity to DNA, providing insights into its potential applications in molecular biology and genetics (Saha & Kumar, 2010).
4. Serum Protein Interactions
Research on phenosafranin's interaction with serum transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been conducted. Such studies are crucial in understanding drug-protein interactions, which are vital in pharmacology and drug delivery systems (Bose, Sarkar, & Chattopadhyay, 2010).
5. Drug Delivery Research
Phenosafranin has been a focus in controlled drug delivery research. Its ability to be transferred to DNA from micellar carriers, using external stimulants like β-cyclodextrin, highlights its potential in therapeutic and drug research, particularly in DNA-targeted therapies (Kundu et al., 2016).
6. Photophysics in Micellar Environments
The study of phenosafranin's photophysics in micellar environments is crucial in understanding its behavior in biomimetic systems. Such research aids in the development of improved drug delivery systems and provides insights into the interactions of pharmaceutical compounds in various biological environments (Das et al., 2007).
7. Functionalization of Carbon Nanotubes
Phenosafranin has been used in the functionalization of carbon nanotubes (CNTs). The interaction between phenosafranin and CNTs is vital in the development of advanced materials and nanotechnology applications, providing insights into the design of novel composite materials (Curran et al., 2004).
Safety And Hazards
Future Directions
Phenosafranin has been used in a colorimetric-sensing platform for the detection of NO−2 , which shows promise for real applications. A biotinylated phenazine compound as a phenosafranin conjugate (Biot-PSF) was synthesized and reported for the first time. The new conjugate was found to be useful as a chemotherapeutic agent with a cancer targeting unit for imaging . This suggests potential future directions in medical and chemical sensing applications.
properties
IUPAC Name |
10-phenylphenazin-10-ium-2,8-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUHUMACVWVDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001694 | |
Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Phenosafranin | |
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Product Name |
Phenosafranin | |
CAS RN |
81-93-6 | |
Record name | Phenosafranine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenosafranine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenosafranin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenosafranin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-diamino-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENOSAFRANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U3T2FC2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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